molecular formula C9H6F3NOS B11806730 6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole

6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B11806730
M. Wt: 233.21 g/mol
InChI Key: RNLOCLFMUTWONY-UHFFFAOYSA-N
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Description

6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a methoxy group at the 6-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole typically involves the introduction of the methoxy and trifluoromethyl groups onto a benzothiazole scaffold. One common method is the nucleophilic substitution reaction where a suitable benzothiazole precursor is reacted with methoxy and trifluoromethylating agents under controlled conditions. For example, the reaction of 2-chloro-6-methoxybenzothiazole with trifluoromethylating agents can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
  • 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole

Comparison

6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds like 2-chloro-6-(trifluoromethoxy)benzo[d]thiazole and 2-bromo-6-(trifluoromethoxy)benzo[d]thiazole, the methoxy group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications.

Properties

Molecular Formula

C9H6F3NOS

Molecular Weight

233.21 g/mol

IUPAC Name

6-methoxy-2-(trifluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C9H6F3NOS/c1-14-5-2-3-6-7(4-5)15-8(13-6)9(10,11)12/h2-4H,1H3

InChI Key

RNLOCLFMUTWONY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C(F)(F)F

Origin of Product

United States

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